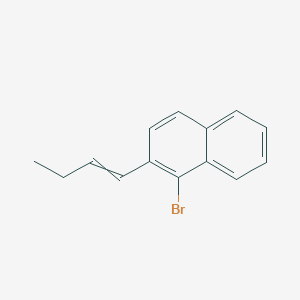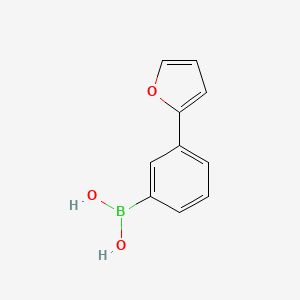
1-Bromo-2-but-1-en-1-ylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-2-((E)-but-1-enyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with a bromo group and a butenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-bromo-2-((E)-but-1-enyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and a boron reagent . Another method involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene in the presence of Bu3SnH and AIBN as an initiator in dry benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for 1-bromo-2-((E)-but-1-enyl)naphthalene are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
1-bromo-2-((E)-but-1-enyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted naphthalenes, while elimination reactions typically produce alkenes.
科学的研究の応用
1-bromo-2-((E)-but-1-enyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a precursor in the synthesis of other industrial chemicals .
作用機序
The mechanism of action of 1-bromo-2-((E)-but-1-enyl)naphthalene depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition of the bromo compound to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylnaphthalene: This compound has a similar structure but with a methyl group instead of a butenyl group.
1-Bromonaphthalene: This compound lacks the butenyl group and has only the bromo substituent.
Uniqueness
1-bromo-2-((E)-but-1-enyl)naphthalene is unique due to the presence of both a bromo and a butenyl group on the naphthalene ring
特性
分子式 |
C14H13Br |
|---|---|
分子量 |
261.16 g/mol |
IUPAC名 |
1-bromo-2-but-1-enylnaphthalene |
InChI |
InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3 |
InChIキー |
QMJRBIBSGSVEQN-UHFFFAOYSA-N |
正規SMILES |
CCC=CC1=C(C2=CC=CC=C2C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)



